molecular formula C14H15N3 B12200496 N-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridin-2-amine

N-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridin-2-amine

Cat. No.: B12200496
M. Wt: 225.29 g/mol
InChI Key: VGYPCJHBOMREJA-LFIBNONCSA-N
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Description

2-Pyridinamine, N-[[4-(dimethylamino)phenyl]methylene]-: is a chemical compound known for its unique structure and properties. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. The compound features a pyridine ring substituted with an amine group and a dimethylaminophenylmethylene group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinamine, N-[[4-(dimethylamino)phenyl]methylene]- typically involves the condensation reaction between 2-aminopyridine and 4-(dimethylamino)benzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinamine, N-[[4-(dimethylamino)phenyl]methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Nucleophiles such as halides, thiols, and amines under various conditions, depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often resulting in the formation of secondary or tertiary amines.

    Substitution: Substituted derivatives with different functional groups replacing the amine group.

Scientific Research Applications

2-Pyridinamine, N-[[4-(dimethylamino)phenyl]methylene]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of Schiff bases and other nitrogen-containing compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, N-[[4-(dimethylamino)phenyl]methylene]- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

    2-Pyridinamine: A simpler derivative of pyridine with an amine group.

    4-(Dimethylamino)benzaldehyde: A precursor used in the synthesis of the compound.

    Schiff Bases: A class of compounds formed by the condensation of primary amines with carbonyl compounds.

Uniqueness: 2-Pyridinamine, N-[[4-(dimethylamino)phenyl]methylene]- is unique due to its combination of a pyridine ring with a dimethylaminophenylmethylene group. This structure imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research and industry.

Properties

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-pyridin-2-yliminomethyl]aniline

InChI

InChI=1S/C14H15N3/c1-17(2)13-8-6-12(7-9-13)11-16-14-5-3-4-10-15-14/h3-11H,1-2H3/b16-11+

InChI Key

VGYPCJHBOMREJA-LFIBNONCSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/C2=CC=CC=N2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=N2

Origin of Product

United States

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